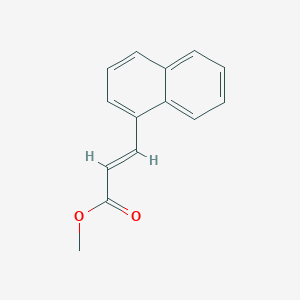
3-Naphthalen-1-yl-acrylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Naphthalen-1-yl-acrylic acid methyl ester, also known as methyl (E)-3-(naphthalen-1-yl)acrylate, is an organic compound with the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol . This compound is characterized by the presence of a naphthalene ring attached to an acrylic acid methyl ester group, making it a valuable intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Naphthalen-1-yl-acrylic acid methyl ester typically involves the esterification of 3-Naphthalen-1-yl-acrylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Naphthalen-1-yl-acrylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: 3-Naphthalen-1-yl-acrylic acid.
Reduction: 3-Naphthalen-1-yl-propanol.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-Naphthalen-1-yl-acrylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The ester is utilized in the production of specialty chemicals, dyes, and fragrances
Mécanisme D'action
The mechanism of action of 3-Naphthalen-1-yl-acrylic acid methyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the active acrylic acid, which can then participate in further biochemical reactions. The naphthalene ring can interact with aromatic receptors and enzymes, influencing various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Naphthalen-1-yl-acrylic acid methyl ester
- 3-Naphthalen-2-yl-acrylic acid methyl ester
- 3-Naphthalen-1-yl-propionic acid methyl ester
Uniqueness
3-Naphthalen-1-yl-acrylic acid methyl ester is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The position of the acrylic acid methyl ester group on the naphthalene ring influences its interaction with other molecules, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C14H12O2 |
|---|---|
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
methyl (E)-3-naphthalen-1-ylprop-2-enoate |
InChI |
InChI=1S/C14H12O2/c1-16-14(15)10-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-10H,1H3/b10-9+ |
Clé InChI |
MNGYPDQJVYJTLM-MDZDMXLPSA-N |
SMILES isomérique |
COC(=O)/C=C/C1=CC=CC2=CC=CC=C21 |
SMILES canonique |
COC(=O)C=CC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















